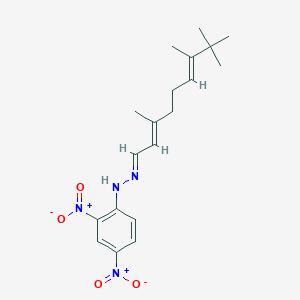
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone, also known as TAN, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol and acetone. TAN is a derivative of aldehyde, which makes it a useful tool in the study of aldehydes and their reactions.
Wirkmechanismus
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone reacts with aldehydes through a condensation reaction, forming a hydrazone derivative. The reaction is specific to aldehydes, making 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone a useful tool in the identification and quantification of aldehydes in complex mixtures.
Biochemical and Physiological Effects
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules, making it safe to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a specific reagent that reacts only with aldehydes, making it a useful tool in the analysis of complex mixtures. However, 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has some limitations. It is not suitable for the analysis of aldehydes that contain functional groups that interfere with the reaction. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone is also sensitive to light and can degrade over time, leading to inaccurate results.
Zukünftige Richtungen
There are several future directions for the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in scientific research. One area of interest is the study of aldehyde adducts in biological systems. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be used to identify and quantify aldehyde adducts, which can provide insight into the mechanisms of aldehyde toxicity. Another area of interest is the development of new 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone derivatives that can react with other functional groups, expanding the range of compounds that can be analyzed using 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone. Finally, the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in the analysis of aldehydes in clinical samples, such as blood and urine, could provide valuable information about the role of aldehydes in disease.
Synthesemethoden
The synthesis of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be achieved through the reaction between 3,7,8,8-tetramethyl-2,6-nonadienal and 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction yields 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in various scientific research applications, including the identification and quantification of aldehydes in environmental and biological samples. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in the analysis of air samples, water samples, and food samples to determine the presence and concentration of aldehydes. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has also been used in the study of aldehyde metabolism and the formation of aldehyde adducts in biological systems.
Eigenschaften
IUPAC Name |
2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14(7-6-8-15(2)19(3,4)5)11-12-20-21-17-10-9-16(22(24)25)13-18(17)23(26)27/h8-13,21H,6-7H2,1-5H3/b14-11+,15-8+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKZLBOPSCUKN-YMKUZOLLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC/C=C(\C)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)


![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
